molecular formula C10H12N2O3S B12536037 N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide CAS No. 669008-36-0

N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide

Cat. No.: B12536037
CAS No.: 669008-36-0
M. Wt: 240.28 g/mol
InChI Key: XFMQLCCDZHEODP-UHFFFAOYSA-N
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Description

N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential as an inhibitor of the NLRP3 inflammasome. This compound is part of a broader class of molecules that are being explored for their anti-inflammatory properties, particularly in the context of neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease .

Preparation Methods

The synthesis of N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide involves the inhibition of the NLRP3 inflammasome. This inflammasome is a multiprotein complex that plays a crucial role in the body’s immune response by mediating the secretion of pro-inflammatory cytokines such as IL-1β. By inhibiting this complex, the compound can reduce inflammation and potentially mitigate the progression of neurodegenerative diseases .

Comparison with Similar Compounds

N-Phenyl-1-sulfamoylcyclopropane-1-carboxamide can be compared with other similar compounds such as:

Properties

CAS No.

669008-36-0

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

N-phenyl-1-sulfamoylcyclopropane-1-carboxamide

InChI

InChI=1S/C10H12N2O3S/c11-16(14,15)10(6-7-10)9(13)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H2,11,14,15)

InChI Key

XFMQLCCDZHEODP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)NC2=CC=CC=C2)S(=O)(=O)N

Origin of Product

United States

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